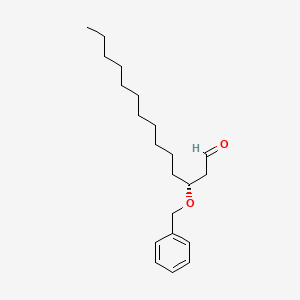
Tetradecanal, 3-(phenylmethoxy)-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanal, 3-(phenylmethoxy)-, (3R)- is a chemical compound with the molecular formula C21H34O2 It is a derivative of tetradecanal, where a phenylmethoxy group is attached to the third carbon in the (3R) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanal, 3-(phenylmethoxy)-, (3R)- typically involves the reaction of tetradecanal with phenylmethanol under specific conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully controlled to ensure the desired stereochemistry is achieved. The reaction can be represented as follows:
[ \text{Tetradecanal} + \text{Phenylmethanol} \xrightarrow{\text{Catalyst}} \text{Tetradecanal, 3-(phenylmethoxy)-, (3R)-} ]
Industrial Production Methods
In an industrial setting, the production of Tetradecanal, 3-(phenylmethoxy)-, (3R)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanal, 3-(phenylmethoxy)-, (3R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tetradecanoic acid, 3-(phenylmethoxy)-, (3R)-
Reduction: Tetradecanol, 3-(phenylmethoxy)-, (3R)-
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Tetradecanal, 3-(phenylmethoxy)-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tetradecanal, 3-(phenylmethoxy)-, (3R)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanal: The parent compound without the phenylmethoxy group.
Tetradecanol: The reduced form of tetradecanal.
Phenylmethanol: The alcohol used in the synthesis of Tetradecanal, 3-(phenylmethoxy)-, (3R)-.
Uniqueness
Tetradecanal, 3-(phenylmethoxy)-, (3R)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C21H34O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
(3R)-3-phenylmethoxytetradecanal |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,18,21H,2-9,13,16-17,19H2,1H3/t21-/m1/s1 |
Clé InChI |
XEVZLJCXXPDLCG-OAQYLSRUSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](CC=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)

![(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e](/img/structure/B11831555.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B11831571.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11831574.png)
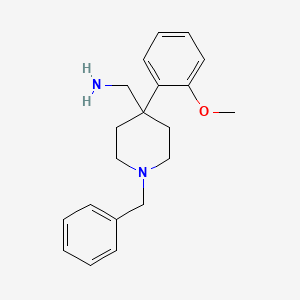
![2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one](/img/structure/B11831590.png)
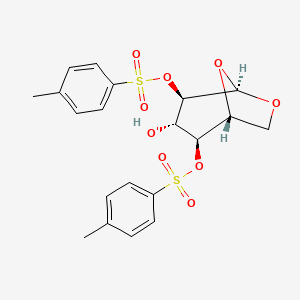

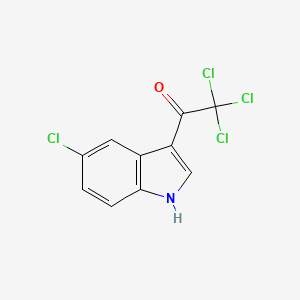

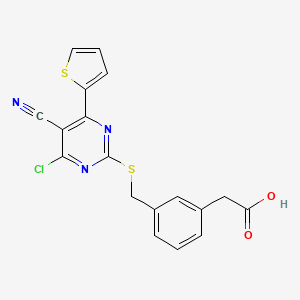
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B11831628.png)

